(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane typically involves the reaction of appropriate precursors under controlled conditionsThe final step involves the attachment of the trimethylsilane group using a suitable silylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols .
Scientific Research Applications
(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, where it can be used to modify biomolecules and study their interactions.
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The presence of bromine, fluorine, and silicon atoms can influence the reactivity and selectivity of these reactions, making the compound a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzoic acid: This compound shares similar halogen and aromatic features but differs in the presence of the trifluoromethoxy group and carboxylic acid functionality.
(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane: This compound is unique due to the combination of bromine, fluorine, and silicon atoms, which are not commonly found together in other compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its unique properties can be leveraged to achieve specific outcomes .
Properties
Molecular Formula |
C10H13BrF2SSi |
---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
(6-bromo-2,3-difluoro-4-methylsulfanylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H13BrF2SSi/c1-14-7-5-6(11)10(15(2,3)4)9(13)8(7)12/h5H,1-4H3 |
InChI Key |
QIOKFUMBXZTYCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1F)F)SC)Br |
Origin of Product |
United States |
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